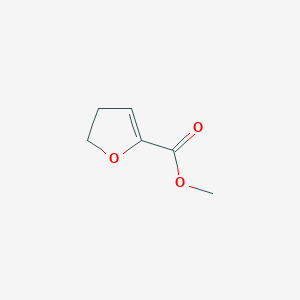

Methyl 4,5-dihydrofuran-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,3-dihydrofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)5-3-2-4-9-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABRVHXLEOYOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499941 | |

| Record name | Methyl 4,5-dihydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70647-25-5 | |

| Record name | Methyl 4,5-dihydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,5-dihydrofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 4,5 Dihydrofuran 2 Carboxylate and Analogues

Stereoselective and Enantioselective Approaches to 4,5-Dihydrofuran-2-carboxylates

The development of stereoselective methods for the synthesis of 4,5-dihydrofuran-2-carboxylates is crucial for accessing optically pure molecules with specific biological functions. These approaches often employ chiral catalysts to control the three-dimensional arrangement of atoms in the final product.

Organocatalyzed Consecutive Reactions for Alkyl 4,5-Dihydrofuran-2-carboxylates

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. A notable example is the enantioselective synthesis of alkyl 4,5-dihydrofuran-2-carboxylates from α-keto esters and (Z)-β-chloro-β-nitrostyrenes. researchgate.netinstitut-curie.org This reaction sequence involves a Michael addition followed by an intramolecular O-alkylation.

| Entry | α-Keto Ester | (Z)-β-Chloro-β-nitrostyrene | Yield (%) | ee (%) |

| 1 | Methyl pyruvate | (Z)-(2-chloro-2-nitrovinyl)benzene | 85 | 92 |

| 2 | Ethyl pyruvate | (Z)-(2-chloro-2-nitrovinyl)benzene | 88 | 90 |

| 3 | Methyl benzoylformate | (Z)-(2-chloro-2-nitrovinyl)benzene | 75 | 95 |

| 4 | Ethyl benzoylformate | (Z)-1-(2-chloro-2-nitrovinyl)-4-methoxybenzene | 82 | 97 |

Chiral Catalyst Systems in Dihydrofuran Formation (e.g., Ni(II) complex, squaramide)

Chiral metal complexes and organic molecules like squaramides have proven to be effective catalysts in the asymmetric synthesis of dihydrofurans.

Chiral Ni(II) Complexes: Chiral Nickel(II) complexes have been successfully employed in the enantioselective synthesis of trans-4,5-dihydrofurans. researchgate.net For instance, the Michael addition of carbonyl compounds to α-bromonitroolefins in the presence of a chiral Ni(II) complex yields non-racemic products. These adducts can then undergo intramolecular cyclization to produce trans-4,5-dihydrofurans with high enantioselectivities (84-99% ee) and excellent diastereoselectivities (dr >99%). researchgate.net The chiral ligand on the nickel center plays a crucial role in controlling the stereochemical outcome of the reaction. These catalysts have been particularly effective in the Doyle-Kirmse reaction of α-diazo pyrazoleamides, achieving up to 99% yield and 96% ee. nih.gov

Squaramide Catalysts: Chiral squaramides are highly effective hydrogen bond donor catalysts for a variety of asymmetric transformations, including the synthesis of dihydrofuran derivatives. organic-chemistry.orgnih.gov These catalysts can operate as bifunctional catalysts, activating both reaction partners. For example, an L-t-leucine derived squaramide has been used in the first enantioselective reaction of α-hydrazinonitroalkenes with 1,3-dicarbonyl compounds to afford enantio-enriched 2-hydrazinodihydrofurans as single diastereomers in good yields and enantioselectivities. researchgate.net The modular nature of squaramide synthesis allows for fine-tuning of the catalyst structure to achieve optimal reactivity and selectivity. organic-chemistry.org

| Catalyst System | Reactants | Product | Yield (%) | ee (%) |

| Chiral Ni(II) Complex | α-Diazo pyrazoleamides and sulfides | Homoallylic sulfides | up to 99 | up to 96 nih.gov |

| Squaramide | α-Hydrazinonitroalkenes and 1,3-dicarbonyls | 2-Hydrazinodihydrofurans | Good | Good researchgate.net |

Diastereoselective Annulation Protocols for Dihydrofuran Derivatives

Diastereoselective annulation reactions provide a powerful strategy for the construction of complex dihydrofuran frameworks with multiple stereocenters. These methods often involve the reaction of in situ-generated reactive intermediates.

A notable example is the highly diastereoselective synthesis of CF3-dihydrobenzofurans through a [4+1] annulation of in situ-generated CF3-ortho-quinone methides (oQMs) with sulfur ylides. nih.gov This reaction proceeds under basic conditions and affords the products in good yields (up to 93%) and with high diastereoselectivities (>20:1). The high reactivity of the trifluoromethyl-substituted oQM is effectively trapped in this annulation process. nih.gov

Another approach involves the Michael addition-alkylation reaction of α-bromochalcones with 5,5-dimethylcyclohexane-1,3-dione, which provides a convenient route to annulated 2-acyl-2,3-dihydrofurans in yields of up to 98%. dntb.gov.ua These methods demonstrate the utility of annulation strategies in accessing structurally diverse and complex dihydrofuran derivatives with excellent control over relative stereochemistry.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a versatile and efficient platform for the synthesis of dihydrofurans, enabling a wide range of transformations through various catalytic cycles.

Palladium-Catalyzed Cyclizations and Transformations (e.g., enyne acetates)

Palladium catalysts are widely used in organic synthesis for their ability to catalyze a variety of C-C and C-O bond-forming reactions. In the context of furan (B31954) and dihydrofuran synthesis, palladium-catalyzed cycloisomerization reactions are particularly valuable.

A general and facile synthesis of substituted furans has been developed based on the Pd(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols. acs.org While this method directly produces furans, modifications of the starting materials and reaction conditions can potentially lead to dihydrofuran structures. The versatility of palladium catalysis allows for the construction of diverse heterocyclic scaffolds. For instance, a palladium-catalyzed four-component cyclization has been reported for the modular synthesis of dihydrofuran scaffolds bearing quaternary carbon centers in high yields. acs.org

Copper-Catalyzed Furan Ring-Closure Reactions and Esterifications

Copper catalysts have emerged as cost-effective and efficient alternatives to palladium in various organic transformations, including the synthesis of oxygen-containing heterocycles.

Copper-catalyzed intramolecular carboetherification of alkenes provides a novel route to bicyclic tetrahydrofurans. acs.org This reaction involves the intramolecular addition of an alcohol to an unactivated alkene, followed by an aryl C-H functionalization to form the C-C bond. While this method yields tetrahydrofurans, it highlights the potential of copper catalysis in C-O bond formation for furan ring synthesis. Furthermore, a novel copper-catalyzed hydroxycyclopropanol ring-opening cyclization has been developed for the synthesis of di- or tri-substituted tetrahydrofurans and tetrahydropyrans. rsc.org

In addition to ring-closure reactions, copper catalysis can be employed in one-pot processes for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones. nih.gov This involves a regioselective iron(III)-catalyzed halogenation followed by a copper-catalyzed O-arylation. Microwave-assisted synthesis of esters containing furan rings has also been reported, utilizing coupling reagents in the presence of a copper catalyst, though the primary focus is on esterification rather than ring formation. researchgate.net

| Catalyst | Reaction Type | Substrates | Products |

| Palladium(II) | Cycloisomerization | (Z)-2-en-4-yn-1-ols | Substituted furans acs.org |

| Copper | Intramolecular Carboetherification | Alkenols | Bicyclic tetrahydrofurans acs.org |

| Copper | Ring-Opening Cyclization | Hydroxycyclopropanols | Di- or tri-substituted THFs/THPs rsc.org |

| Iron/Copper | Halogenation/O-arylation | 1-Aryl- or 1-alkylketones | Benzo[b]furans nih.gov |

Gold-Catalyzed Cyclizations and Cycloisomerizations

Gold catalysis has emerged as a powerful tool for the synthesis of dihydrofurans due to the carbophilic nature of gold catalysts, which effectively activate carbon-carbon multiple bonds. These reactions often proceed under mild conditions with high functional group tolerance.

One prominent strategy involves the gold-catalyzed cyclization of functionalized α-hydroxyallenes. organic-chemistry.org Gold(III) chloride (AuCl₃) has been shown to effectively catalyze the cyclization of various alkyl- and alkenyl-substituted α-hydroxyallenes into the corresponding 2,5-dihydrofurans. organic-chemistry.orgorganic-chemistry.org This method is noted for its mild reaction conditions (room temperature) and proceeds with complete axis-to-center chirality transfer, affording tri- and tetrasubstituted dihydrofurans in good to excellent yields. organic-chemistry.orgorganic-chemistry.org The reaction avoids the need for an aqueous workup, overcoming limitations of previous acid-catalyzed methods. organic-chemistry.org A gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols also provides access to a variety of 2,5-dihydrofurans, likely proceeding through a 5-endo-dig cyclization of an α-hydroxy allene intermediate. nih.gov

Another significant gold-catalyzed route is the tandem cycloisomerization-hydroalkoxylation of homopropargylic alcohols. organic-chemistry.orgnih.gov This dual-catalyst system, employing a gold precatalyst (both gold(I) and gold(III) are effective) and a Brønsted acid, converts homopropargylic alcohols into tetrahydrofuranyl ethers. organic-chemistry.orgnih.gov The mechanism involves the initial formation of a 2,3-dihydrofuran (B140613) intermediate, which then undergoes an acid-catalyzed hydroalkoxylation to yield the final product. organic-chemistry.org The use of cationic gold species, often generated by the addition of silver salts, typically provides the best results. organic-chemistry.org

| Starting Material | Catalyst System | Product | Yield (%) | Reference |

| α-Hydroxyallenes | AuCl₃ (5-10 mol%) | 2,5-Dihydrofurans | Good to Excellent | organic-chemistry.org |

| Homopropargylic Alcohols | Gold precatalyst + Brønsted acid | Tetrahydrofuranyl Ethers (via Dihydrofuran intermediate) | Not specified | organic-chemistry.orgnih.gov |

| α-Diazoesters + Propargyl Alcohols | Gold(I) catalyst | 2,5-Dihydrofurans | Not specified | nih.gov |

Rhodium-Catalyzed Synthesis of Dihydronaphthofuran Derivatives

Rhodium catalysts are effective in synthesizing more complex dihydrofuran analogues, such as dihydronaphthofuran derivatives. A key method is the Rh₂(OAc)₄-catalyzed cycloaddition reaction of 1,2-diazonaphthoquinones with enol ethers. researchgate.net This reaction provides an efficient pathway to various dihydronaphthofuran structures. researchgate.net When ketene silyl (B83357) acetals are used instead of enol ethers, the resulting dihydronaphthofurans can be subsequently treated with tetrabutylammonium fluoride (TBAF) to be transformed into α-naphthyl esters. researchgate.net This two-step process demonstrates the versatility of rhodium catalysis in creating diverse furan-containing scaffolds. researchgate.net

Cerium(IV) Ammonium Nitrate-Catalyzed Cycloaddition Reactions

Cerium(IV) ammonium nitrate (CAN) is a versatile and commercially available single-electron transfer (SET) oxidant that has been successfully employed in the synthesis of dihydrofuran rings. mdpi.com One notable application is the CAN-catalyzed formal [3+2] cycloaddition of 1,4-naphthoquinones to various olefins. nih.gov This approach provides a rapid and efficient route to a variety of substituted dihydronaphtho[1,2-b]furans and naphtho[1,2-b]furans. nih.gov The methodology was successfully applied to the two-step synthesis of furomollugin, a biologically important natural product. nih.gov

Furthermore, CAN mediates the oxidative addition of 1,3-dicarbonyl compounds, such as dimedone and acetylacetone, to both cyclic and acyclic alkenes. researchgate.net This reaction generates radical intermediates that add to the alkene, leading to the formation of dihydrofurans in good yields. researchgate.net The experimental simplicity and high yields often make CAN a superior reagent compared to the more traditionally used manganese(III) acetate (B1210297) for similar transformations. researchgate.net

| Reactants | Catalyst/Mediator | Product Type | Yield (%) | Reference |

| 1,4-Naphthoquinones + Olefins | Cerium(IV) Ammonium Nitrate (CAN) | Dihydronaphtho[1,2-b]furans | Not specified | nih.gov |

| 1,3-Dicarbonyls + Alkenes | Cerium(IV) Ammonium Nitrate (CAN) | Dihydrofurans | Good | researchgate.net |

Biomass-Derived Precursor Strategies for Dihydrofuran-2-carboxylates

The transition to a bio-based economy has spurred research into converting abundant lignocellulosic biomass into valuable platform chemicals. Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), both derived from sugars, are key precursors for the synthesis of furan and dihydrofuran compounds.

Conversion of Furfural and 5-Hydroxymethylfurfural (HMF) Derivatives to Furan/Dihydrofuran Compounds

5-Hydroxymethylfurfural (HMF) is a versatile platform molecule that can be converted into a range of valuable furan derivatives. advanceseng.com One important transformation is the selective oxidation of HMF to 2,5-diformylfuran (DFF) and its reduction to 2,5-dihydroxymethylfuran (DHMF). advanceseng.comnih.gov A notable method for this conversion is the Meerwein-Ponndorf-Verley-Oppenauer (MPVO) reaction, which uses HMF as both the oxidant and the reductant in the presence of a Lewis acid catalyst. nih.govresearchgate.net This process simultaneously produces DFF and DHMF in a 1:1 molar ratio without the need for an external oxidant or reductant, achieving an HMF conversion of up to 44.7% within one hour. nih.govresearchgate.net

The oxidation of HMF to 2,5-furandicarboxylic acid (FDCA), a key monomer for bio-based polymers, has been extensively studied using whole-cell biocatalysts. mdpi.com Engineered microbial strains have demonstrated high efficiency in this conversion.

A modified Pseudomonas putida S12 strain expressing the hmfH gene from Cupriavidus basilensis produced FDCA with a 97% yield. mdpi.com

An engineered Raoultella ornithinolytica BF60 strain was capable of converting HMF into FDCA with an 89% yield. mdpi.com

A whole-cell cascade using engineered E. coli to oxidize HMF to DFF, followed by a wild-type P. putida strain for further oxidation to FDCA, achieved a yield higher than 99%. mdpi.com

Combining a galactose oxidase variant with a whole-cell biocatalyst harboring vanillin dehydrogenases resulted in FDCA yields of over 90%. researchgate.netbohrium.com

| Precursor | Catalyst/Method | Product(s) | Yield (%) | Reference |

| HMF | Lewis Acid (MPVO Reaction) | DFF and DHMF (1:1 ratio) | 44.7% (HMF Conversion) | nih.govresearchgate.net |

| HMF | Engineered P. putida S12 | FDCA | 97% | mdpi.com |

| HMF | Engineered R. ornithinolytica BF60 | FDCA | 89% | mdpi.com |

| HMF | Engineered E. coli + P. putida | FDCA | >99% | mdpi.com |

| HMF | Galactose oxidase + E. coli cells | FDCA | >90% | researchgate.netbohrium.com |

Electrochemical Carboxylation of Furan Derivatives for Ester Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for producing furan carboxylates. acs.org The synthesis of 2,5-furandicarboxylic acid (FDCA) can be achieved via the electrochemical carboxylation of a furfural derivative at the cathode in the presence of carbon dioxide. acs.org This approach avoids the harsh conditions and byproducts associated with conventional chemical methods, such as the high-temperature reaction of alkali furan-2-carboxylate with CO₂. acs.orgrsc.org

In this electrochemical process, a halogenated furfural derivative can be reduced at the cathode, generating a reactive organic anion that subsequently reacts with CO₂ to substitute the halide with a carboxyl group. acs.org The efficiency of this reaction is highly dependent on the supporting electrolyte cation and the CO₂ flow rate, which are crucial for stabilizing the anionic intermediate and facilitating its rapid interaction with CO₂. acs.org This method demonstrates the potential to use electrons as environmentally friendly reagents for the selective functionalization of furan rings, providing a direct route to furan carboxylic acids that can be subsequently esterified. acs.org

Multi-Component and Cascade Reaction Development

Multi-component and cascade reactions are highly attractive in synthetic chemistry as they allow for the construction of complex molecules from simple precursors in a single step, increasing efficiency and reducing waste.

A concise palladium-catalyzed four-component cyclization has been developed for the modular synthesis of dihydrofuran scaffolds bearing quaternary carbon centers. acs.org This reaction brings together alkynols, aryl iodides, carbon monoxide, and amines to produce highly functionalized dihydrofurans in high yields. acs.org Another powerful strategy is a three-component cascade process that generates substituted tetrahydrofurans from simple γ-ketoaldehydes, thiopyridyl ketene acetals, and silyl nucleophiles. nih.govnih.govacs.org This sequence involves a tandem Mukaiyama aldol-lactonization (TMAL) process, where a silylated β-lactone intermediate is trapped by a pendant ketone. nih.govnih.gov The subsequent formation of a cyclic oxocarbenium ion followed by reduction leads to the desired tetrahydrofuran (B95107) product with high diastereoselectivity, creating up to two C-C bonds, one C-O bond, and three new stereocenters in a single operation. nih.govnih.govacs.org

Furthermore, a one-pot cascade transformation has been established that combines a Pd-catalyzed cyclization/coupling of α-propargylic-β-ketoesters and aryl halides with an oxidative aromatization step using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). acs.orgnih.gov This modular approach enables the efficient construction of highly substituted 2-vinyl furans directly from simple acyclic building blocks. acs.orgnih.gov

Base-Promoted Domino Reactions for Substituted Furan and Dihydrofuran Rings

Base-promoted domino reactions, also known as cascade reactions, offer an efficient and atom-economical approach to the synthesis of complex cyclic molecules from simple starting materials in a single pot. These reactions involve a sequence of intramolecular transformations, where the product of the first reaction becomes the substrate for the next. The use of a base is crucial for initiating the sequence, typically by deprotonation to generate a nucleophilic species.

One prominent strategy involves the base-catalyzed cyclization of alkynyl allylic alcohols. This method allows for the synthesis of substituted furans through a cyclization-isomerization cascade acs.org. Although this leads to the aromatic furan ring, it is a foundational concept that can be adapted for dihydrofuran synthesis by controlling the final isomerization step or by using different starting materials.

A more direct approach to related heterocyclic systems, such as benzofurans, involves the base-promoted intramolecular cyclization of ortho-halobenzylketones. In this transition-metal-free method, a strong base like potassium tert-butoxide facilitates an intramolecular nucleophilic substitution, leading to the formation of the furan ring fused to a benzene ring researchgate.net. This strategy highlights the utility of a base in promoting the key ring-forming step.

Furthermore, base-promoted reactions have been developed for the synthesis of furan-fused phospholes, demonstrating the versatility of this approach in creating diverse heterocyclic systems nih.gov. The mechanism generally involves the generation of a nucleophile that attacks an internal electrophilic site, leading to cyclization.

While a direct base-promoted domino synthesis of Methyl 4,5-dihydrofuran-2-carboxylate is not extensively documented, the principles outlined in the synthesis of related furan and benzofuran structures provide a clear framework. A hypothetical domino reaction for a dihydrofuran carboxylate could involve a base-mediated Michael addition of an oxygen nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization. The choice of base and reaction conditions would be critical in directing the reaction towards the desired dihydrofuran product over other potential outcomes.

The following table summarizes representative base-promoted cyclization reactions for the synthesis of furan and related heterocyclic derivatives.

| Starting Material | Base | Product | Yield | Reference |

| o-Bromobenzylketones | Potassium t-butoxide | Substituted Benzofurans | Moderate to Good | researchgate.net |

| Homopropargyl Pyridines | Cesium Carbonate | Indolizine Derivatives | Moderate to Excellent | researchgate.net |

| Phosphinic Acids and Alkynes | Organic Base | Furan-fused Phospholes | Not specified | nih.gov |

Oxidative Cyclization Approaches to Dihydrofuran Products

Oxidative cyclization represents a powerful and versatile strategy for the construction of dihydrofuran rings. These reactions involve the formation of a carbon-oxygen bond through an oxidative process, often mediated by a metal oxidant. This approach is particularly useful for the stereoselective synthesis of substituted dihydrofurans and tetrahydrofurans.

A significant advancement in this area is the use of manganese(III) acetate [Mn(OAc)₃] to mediate the oxidative radical cyclization of unsaturated β-keto esters brandeis.eduacs.org. In this process, the β-keto ester is oxidized by Mn(III) to generate a radical intermediate. This radical then undergoes an intramolecular cyclization onto the tethered alkene, forming a new carbon-carbon bond and a subsequent radical which is then further oxidized to yield the cyclized product. This methodology has been successfully applied to form various ring sizes, including the five-membered dihydrofuran ring system brandeis.eduacs.org. For instance, an oxidative radical cyclization mediated by Mn(OAc)₃ was instrumental in creating a 4,5-dihydrofuran scaffold mdpi.com.

The general mechanism for the Mn(III)-based oxidative cyclization is as follows:

Oxidation of the enolizable starting material by Mn(III) to form a radical intermediate.

Intramolecular cyclization of the radical onto a double or triple bond.

Oxidation of the resulting radical to a cation, which is then trapped to form the final product.

Another effective method is the stereoselective ruthenium-catalyzed oxidative cyclization of dienes. For example, the RuO₄-catalyzed oxidative cyclization of 1,5-hexadiene has been shown to produce cis-tetrahydrofuran diols, which are closely related to dihydrofurans semanticscholar.org. The stereoselectivity of these reactions is a key advantage, allowing for the controlled synthesis of specific isomers.

The table below provides examples of oxidative cyclization reactions that yield dihydrofuran and related tetrahydrofuran analogues.

| Substrate | Oxidant/Catalyst | Product | Yield (%) | Reference |

| Unsaturated β-keto ester | Mn(OAc)₃/Cu(OAc)₂ | Dihydrofuran derivative | 64-71 | brandeis.edu |

| Aryl nitrile with alkene side chain | Mn(OAc)₃ | 4,5-dihydrofuran scaffold | 37 | mdpi.com |

| 1,5-Hexadiene | RuO₄ (catalytic) | cis-tetrahydrofuran diol | Not specified | semanticscholar.org |

These oxidative methods provide a robust platform for the synthesis of this compound and its analogues, offering pathways to control stereochemistry and introduce diverse functional groups onto the dihydrofuran core.

Reactivity and Derivatization of the 4,5 Dihydrofuran 2 Carboxylate Scaffold

Functional Group Transformations on Dihydrofuran Ring Systems

The dihydrofuran ring is a versatile heterocyclic motif found in numerous bioactive natural products. rsc.org Its reactivity allows for a variety of functional group transformations. A primary method for synthesizing these ring systems is through ring-closing alkene metathesis (RCM), which has been instrumental in the preparation of complex oxacycles. rsc.org

The double bond within the dihydrofuran ring is susceptible to various transformations. For instance, catalytic hydrogenation can reduce the double bond to furnish the corresponding tetrahydrofuran (B95107) derivative. The enol ether functionality can also participate in cycloaddition reactions. Copper-catalyzed [4+1] cycloadditions of enones with diazo compounds have been shown to produce highly substituted 2,3-dihydrofurans. organic-chemistry.org Furthermore, cobalt-catalyzed [2+2] cycloadditions with vinylidenes can lead to metallabicyclic intermediates that undergo further reactions. nih.govnih.gov

Allylic oxidation of spiro-fused dihydrofurans can generate the corresponding furanone, which can then undergo further transformations like oxa-Michael additions to create complex tricyclic systems. rsc.org The inherent reactivity of the dihydrofuran ring makes it a valuable template for generating molecular complexity.

Esterification and Hydrolysis Pathways

The methyl carboxylate group is a key functional handle on the scaffold, and its formation and cleavage are fundamental transformations.

Esterification: The synthesis of Methyl 4,5-dihydrofuran-2-carboxylate and related esters typically involves the esterification of the corresponding carboxylic acid. Standard acid-catalyzed esterification (Fischer esterification) using methanol (B129727) in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) is a common method. Alternatively, milder, base-catalyzed methods using reagents like dimethyl carbonate can achieve methylation while preserving stereochemistry at sensitive centers. organic-chemistry.org For substrates with acid- or base-labile functionalities, other methods such as those employing 2,4,6-trichloro-1,3,5-triazine and Na₂CO₃ under sonochemical conditions can be utilized. organic-chemistry.org

Hydrolysis: The reverse reaction, the hydrolysis of the methyl ester to the corresponding carboxylic acid, is readily achieved under basic conditions. Saponification using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) followed by acidic workup is a standard and high-yielding procedure. chemspider.com Studies on the alkaline hydrolysis of various heteroaromatic esters, including benzo[b]furan-2-carboxylates, have shown that the reaction rates are influenced by the electronic nature of the heterocyclic ring. rsc.org N,N-diarylammonium pyrosulfate has been shown to efficiently catalyze the hydrolysis of esters under solvent-free conditions, which is particularly useful for substrates sensitive to decomposition. organic-chemistry.org

| Transformation | Reagents and Conditions | Product |

| Esterification | 4,5-dihydrofuran-2-carboxylic acid, Methanol (solvent), H₂SO₄ (cat.), Reflux | This compound |

| Hydrolysis | This compound, NaOH (aq.), Methanol (co-solvent), Reflux; then HCl (aq.) | 4,5-dihydrofuran-2-carboxylic acid |

Reactions at the Dihydrofuran Ring and its Substituent Side Chains

The dihydrofuran ring in the 4,5-dihydrofuran-2-carboxylate system is an enol ether, making the C-3 position nucleophilic and the C-2 position electrophilic, a reactivity pattern further influenced by the C-2 ester group. This structure allows for reactions at both the ring and the side chain.

The double bond of the dihydrofuran ring can undergo electrophilic addition reactions. For example, halogenation with reagents like bromine would be expected to proceed via addition across the double bond. The electron-rich nature of the ring also makes it a suitable partner in certain cycloaddition reactions.

Furthermore, the dihydrofuran scaffold can be a precursor to fully aromatic furan (B31954) systems. Oxidation of the dihydrofuran ring can yield the corresponding furan-2-carboxylate. This transformation is significant as polysubstituted furans are important cores in many biologically active compounds and are valuable synthetic intermediates. semanticscholar.orgrsc.org The synthesis of furan derivatives can be achieved through various methods, including the reaction of sulfur ylides with acetylenic esters, which can produce furan-3,4-dicarboxylates and other polysubstituted furans. rsc.org

Ring-Opening and Rearrangement Chemistries of Dihydrofuran Derivatives

The dihydrofuran ring, despite being a five-membered heterocycle, can undergo a variety of ring-opening and rearrangement reactions, often leading to valuable acyclic or different heterocyclic structures. These transformations can be initiated by heat, light, or catalysis by acids, bases, or transition metals.

Lewis Acid-Catalyzed Ring-Opening: Dihydrofuran acetals can undergo intramolecular ring-opening benzannulations when catalyzed by Lewis acids like Yb(OTf)₃ or Al(OTf)₃. mdpi.com This process typically involves the hydrolysis of the acetal, enolate isomerization, and an intramolecular π-attack, ultimately leading to functionalized carbazole (B46965) structures. mdpi.com The choice of Lewis acid and the presence of additives like water can significantly influence the reaction outcome, sometimes preventing undesired side reactions like elimination to form a furan. mdpi.com

Transition Metal-Catalyzed Ring-Opening: Cobalt catalysts have been shown to promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans. nih.govnih.gov The proposed mechanism involves the formation of a cobalt vinylidene species, which undergoes a [2+2]-cycloaddition with the dihydrofuran's double bond. The resulting metallacycle then undergoes a β-oxygen elimination, assisted by a Lewis acid like ZnX₂, to yield acyclic vinylzinc products that can be trapped with electrophiles. nih.govnih.gov

Ring-Rearrangement Metathesis (RRM): Dihydrofurans bearing appending olefins are excellent substrates for ring-rearrangement metathesis (RRM). researchgate.net This tandem process, often catalyzed by ruthenium catalysts like the Grubbs or Hoveyda-Grubbs catalysts, involves a sequence of ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM). rsc.org This strategy allows for a rapid increase in molecular complexity and has been used to synthesize complex heterocyclic frameworks resembling non-classical saccharides from relatively simple starting materials. rsc.orgresearchgate.net

| Reaction Type | Catalyst/Reagent | Key Intermediate/Process | Resulting Structure |

| Lewis Acid-Catalyzed Benzannulation | Yb(OTf)₃ or Al(OTf)₃/H₂O | Acetal hydrolysis, intramolecular π-attack | Functionalized 1-Hydroxycarbazoles mdpi.com |

| Cobalt-Catalyzed Asymmetric Ring-Opening | Co(dme)Br₂ / Chiral Ligand, Zn | Metallabicyclic intermediate, β-O elimination | Acyclic Homoallylic Alcohols nih.govnih.gov |

| Ring-Rearrangement Metathesis (RRM) | Grubbs or Hoveyda-Grubbs Catalyst | Ring-Opening Metathesis / Ring-Closing Metathesis | Complex Heterocycles (e.g., non-classical saccharides) rsc.orgresearchgate.net |

Theoretical and Computational Chemistry Studies of Methyl 4,5 Dihydrofuran 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for determining the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. researchgate.net These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation, which corresponds to the most probable structure of the molecule. Methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used to compute the geometric properties of heterocyclic compounds. nih.gov

For Methyl 4,5-dihydrofuran-2-carboxylate, geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles. The dihydrofuran ring is not planar due to the sp³-hybridized carbons at the 4 and 5 positions, and DFT would quantify this puckering. The electronic structure, describing the distribution of electrons, is also determined, providing a basis for understanding the molecule's properties and reactivity.

Below is an interactive table presenting plausible, theoretically-derived geometrical parameters for this compound, based on values typical for similar structures.

| Parameter | Atoms Involved | Calculated Value | Type |

|---|---|---|---|

| Bond Length | O1-C2 | 1.36 | bond-length |

| Bond Length | C2-C3 | 1.35 | bond-length |

| Bond Length | C3-C4 | 1.49 | bond-length |

| Bond Length | C4-C5 | 1.53 | bond-length |

| Bond Length | C5-O1 | 1.45 | bond-length |

| Bond Length | C2-C(O)O | 1.47 | bond-length |

| Bond Angle | C5-O1-C2 | 109.5 | bond-angle |

| Bond Angle | O1-C2-C3 | 111.0 | bond-angle |

| Bond Angle | C2-C3-C4 | 112.5 | bond-angle |

| Bond Angle | C3-C4-C5 | 103.0 | bond-angle |

Note: The data in this table is illustrative and represents typical values for similar molecular structures as specific computational results for this compound were not available in the cited sources.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. nih.gov The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. nih.gov For related furan (B31954) derivatives, HOMO-LUMO gaps have been calculated to be in the range of 4-5 eV, indicating good stability. nih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

| Parameter | Symbol | Illustrative Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Energy of the outermost electron-donating orbital. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Energy Gap | ΔE | 5.60 | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | 4.05 | Measures the power of a molecule to attract electrons. |

| Chemical Hardness | η | 2.80 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 2.93 | Measures the propensity to accept electrons. |

Note: The data in this table is illustrative and represents plausible values for this compound based on general principles of computational chemistry. Specific computational results were not available in the cited sources.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

MEP maps are color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral potential.

For this compound, an MEP map would show significant negative potential (red) around the carbonyl oxygen of the ester group and the ether oxygen in the dihydrofuran ring, as these are the most electronegative atoms with lone pairs. mdpi.com These sites would be the primary targets for electrophiles. Conversely, the most positive potential (blue) would likely be located on the hydrogen atoms of the methyl group and the ring, identifying them as potential sites for nucleophilic interaction.

Conformational Analysis and Stereochemical Predictions via Computational Modeling

While the dihydrofuran ring has a degree of conformational rigidity, the molecule is not entirely fixed in one shape. The primary source of conformational flexibility in this compound is the rotation around the C2-C(ester) single bond. Computational modeling can be used to perform a potential energy surface (PES) scan, which involves systematically rotating this bond and calculating the energy at each step. nih.gov This analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima).

It is expected that the most stable conformer would have the ester group oriented in a way that minimizes steric hindrance with the dihydrofuran ring. There are typically two low-energy planar conformations for such ester groups, often referred to as s-trans and s-cis, relative to the C2-C3 double bond. Computational analysis can predict which of these is the ground state and the energy difference between them. researchgate.net While specific studies on this molecule are not available, conformational analyses on similar furan carboxylate structures have been performed to understand their three-dimensional shapes. mdpi.com

Computational Probing of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate.

For this compound, several reaction mechanisms could be probed computationally:

Cycloaddition Reactions: The C2=C3 double bond can act as a dienophile in Diels-Alder reactions or participate in other cycloadditions. researchgate.netpku.edu.cn DFT calculations can model the approach of a diene, locate the endo and exo transition states, and predict the stereochemical and regiochemical outcome of the reaction. researchgate.netresearchgate.net

Radical Reactions: The decomposition and oxidation of furan derivatives are important in combustion and atmospheric chemistry. nih.govrsc.orgkaust.edu.sa Computational studies can model the abstraction of hydrogen atoms by radicals (like OH•) from the C4 or C5 positions and follow the subsequent reaction pathways of the resulting radical intermediates. nih.gov

Hydrolysis: The mechanism of ester hydrolysis (either acid or base-catalyzed) can be modeled to understand the formation of tetrahedral intermediates and transition states involved in the conversion of the methyl ester to the corresponding carboxylic acid.

These computational investigations provide a molecular-level understanding of reaction feasibility, selectivity, and kinetics that is often difficult to obtain through experimental means alone. rsc.org

Applications in Advanced Organic Synthesis and Material Precursors

Methyl 4,5-dihydrofuran-2-carboxylate as a Versatile Synthetic Building Block

The versatility of this compound in organic synthesis stems from the chemical reactivity of its two primary functional components: the electron-rich double bond within the dihydrofuran ring and the electrophilic carbonyl carbon of the ester. The dihydrofuran moiety can participate in various cycloaddition and electrophilic addition reactions, allowing for the construction of more complex fused ring systems. The ester group serves as a crucial handle for a wide range of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or transformed into a carbohydrazide (B1668358), which is a key intermediate for synthesizing several five-membered heterocycles. This dual reactivity allows chemists to employ the molecule in divergent synthetic pathways to build a variety of complex structures.

Construction of Complex Heterocyclic and Polycyclic Structures

The scaffold of this compound is an ideal starting point for synthesizing intricate molecular frameworks, including fused polycycles and diverse aromatic heterocycles.

The dihydrofuran core is a key component in the synthesis of fused polycyclic systems like dihydronaphthofurans. Methodologies such as [3+2] cycloaddition reactions, often catalyzed by transition metals, can be employed to construct these elaborate structures. For instance, reactions involving precursors like naphthoquinones with olefins can lead to the formation of dihydronaphthofuran derivatives. The dihydrofuran ring acts as the dienophile or a related partner in these synthetic strategies, enabling the annulation of additional rings onto its core structure.

A significant application of this compound is its role as a precursor to various five-membered aromatic heterocycles, which are prominent in medicinal chemistry. The synthetic strategy typically involves a two-step conversion of the methyl ester into a carbohydrazide intermediate (4,5-dihydrofuran-2-carbohydrazide). This key intermediate can then undergo cyclization with various reagents to form different heterocyclic rings.

1,3,4-Oxadiazoles: The carbohydrazide can be cyclized by reacting with acyl chlorides or by oxidative cyclization methods to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

1,3,4-Thiadiazoles: Treatment of the carbohydrazide with carbon disulfide in a basic medium leads to the formation of an intermediate that can be cyclized to a 1,3,4-thiadiazole-2-thiol (B7761032) derivative. researchgate.net Alternatively, reaction with thiosemicarbazide (B42300) followed by cyclization can also produce thiadiazole systems.

1,2,4-Triazoles: The carbohydrazide can be converted to a thiosemicarbazide intermediate, which upon treatment with a base like sodium hydroxide (B78521) or potassium hydroxide, cyclizes to form a 4-amino-1,2,4-triazole-3-thiol. This triazole can be further modified.

The following table summarizes the transformation of the 4,5-dihydrofuran-2-carbohydrazide intermediate into these important heterocyclic systems.

| Target Heterocycle | Key Reagent for Cyclization from Carbohydrazide Intermediate | Resulting Structure |

| 1,3,4-Oxadiazole | Aroyl Chlorides, POCl₃ | 2-(4,5-dihydrofuran-2-yl)-5-aryl-1,3,4-oxadiazole |

| 1,3,4-Thiadiazole | Carbon Disulfide (CS₂), then acid | 5-(4,5-dihydrofuran-2-yl)-1,3,4-thiadiazole-2-thiol |

| 1,2,4-Triazole | Phenyl isothiocyanate, then base (e.g., NaOH) | 4-phenyl-5-(4,5-dihydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol |

The dihydrofuran ring system is a valuable synthon for nitrogen-containing heterocycles such as pyrrolinones (dihydropyrrol-2-ones). Although not a direct conversion, a common synthetic route involves the reaction of γ-lactone derivatives with primary amines. This compound can be envisioned as a precursor to such lactones or can be directly reacted with amines under certain conditions to form amide intermediates. These intermediates, upon intramolecular cyclization or rearrangement, can yield substituted pyrrolinone structures. This transformation effectively replaces the ring oxygen with a nitrogen atom, providing access to a different class of heterocycles that are also prevalent in bioactive molecules.

Role in Biomass-Derived Chemical Production and Renewable Material Precursors

Furan-based compounds are recognized as key "platform molecules" in the modern biorefinery concept, which aims to produce valuable chemicals from renewable biomass instead of petroleum. The most prominent of these is 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C6 sugars like fructose (B13574) and glucose. HMF can be oxidized to furan-2,5-dicarboxylic acid (FDCA), a bio-based monomer used to produce advanced polymers like polyethylene (B3416737) furanoate (PEF), a renewable alternative to PET.

This compound belongs to this family of furanics and represents a valuable chemical intermediate that can be derived from these primary platform molecules. The hydrogenation of the furan (B31954) ring in FDCA or its esters can lead to dihydrofuran structures. As such, this compound is positioned within the value chain of biomass conversion, serving as a potential precursor for specialty chemicals, polymers, and other functional materials in the growing bio-based economy.

Synthetic Strategies for Bioactive Scaffolds and their Analogues

The furan and dihydrofuran motifs are present in numerous natural products and synthetic compounds with a wide range of biological activities. The core structure of this compound serves as a valuable scaffold for developing novel bioactive agents. The carboxylate group provides a convenient attachment point for diversification, allowing chemists to generate libraries of related compounds, such as amides and hydrazones, for biological screening.

Research has shown that related furan and dihydrofuran derivatives exhibit significant therapeutic potential. For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated anticancer and antibacterial properties. orientjchem.org Furthermore, dihydrofuran scaffolds substituted with sulfonyl and amidoxime (B1450833) groups have been identified as potent agents against Leishmania amazonensis, the parasite responsible for leishmaniasis. The ability to modify the core structure of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

The following table highlights examples of bioactive scaffolds related to the core structure.

| Scaffold Type | Reported Biological Activity |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Anticancer (HeLa, HepG2 cell lines), Antibacterial |

| 4,5-dihydrofuran-3-sulfonyl benzimidamide | Antileishmanial (L. amazonensis) |

| Furan-2-carboxamide derivatives | Antibiofilm (P. aeruginosa) |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the molecular framework and its spatial arrangement can be constructed.

¹H and ¹³C NMR for Dihydrofuran Ring and Substituent Analysis

The ¹H NMR spectrum of Methyl 4,5-dihydrofuran-2-carboxylate is expected to provide key information about the protons on the dihydrofuran ring and the methyl ester substituent. Based on the analysis of related dihydrofuran structures, the methylene (B1212753) protons at the C4 and C5 positions would likely appear as multiplets in the aliphatic region of the spectrum. The lone proton on the double bond at C3 would resonate further downfield. The methyl protons of the ester group would be expected to appear as a sharp singlet.

Similarly, the ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The carbonyl carbon of the ester will have the largest chemical shift, typically in the range of 160-180 ppm. The olefinic carbons of the dihydrofuran ring will also have distinct downfield shifts, while the saturated carbons at C4 and C5 will appear in the upfield region. The carbon of the methyl group from the ester will have a characteristic chemical shift around 50-60 ppm.

While specific data for this compound is not widely published, a patent for a related substituted compound, ethyl rac-3-(3,4-difluoro-2-methoxyphenyl)-5-(methoxymethyl)-5-methyl-4,5-dihydrofuran-2-carboxylate, provides some insight into the expected regions for the proton signals. google.com In this more complex molecule, the protons on the dihydrofuran ring appear in various multiplets, and the ester's ethyl group protons show a characteristic quartet and triplet. google.com This suggests that for the simpler this compound, the signals would be less complex but would fall within predictable regions of the NMR spectrum.

| Nucleus | Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ | 3.5 - 4.0 | Singlet |

| ¹H | C3-H | 5.0 - 6.5 | Multiplet |

| ¹H | C4-H₂ | 2.5 - 3.5 | Multiplet |

| ¹H | C5-H₂ | 4.0 - 5.0 | Multiplet |

| ¹³C | -OCH₃ | 50 - 60 | Quartet (in ¹H-coupled) |

| ¹³C | C=O | 160 - 180 | Singlet (in ¹H-decoupled) |

| ¹³C | C2 | 140 - 160 | Singlet (in ¹H-decoupled) |

| ¹³C | C3 | 100 - 120 | Doublet (in ¹H-coupled) |

| ¹³C | C4 | 20 - 40 | Triplet (in ¹H-coupled) |

| ¹³C | C5 | 60 - 80 | Triplet (in ¹H-coupled) |

Investigations of Long-Range Coupling and Conformational Dynamics

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguously assigning proton and carbon signals and for probing long-range interactions. An HMBC experiment would be particularly useful for this compound to confirm the connectivity between the methyl ester group and the C2 position of the dihydrofuran ring through the observation of a correlation between the methyl protons and the carbonyl carbon.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide insights into the through-space proximity of protons, which is crucial for determining the molecule's preferred conformation in solution. For the dihydrofuran ring, which is not planar, NOE data can help to establish the relative stereochemistry of any substituents and the puckering of the ring. Dynamic NMR studies, conducted at various temperatures, could also reveal information about conformational changes, such as ring-flipping, and the energy barriers associated with these processes. The study of benzodiazepines, for example, has shown how dynamic chromatography can be used to investigate the kinetics of ring-flip processes, a technique that could be conceptually applied to dihydrofuran systems. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. For this compound (C₆H₈O₃), the expected exact mass can be calculated with high precision.

| Ion | Formula | Calculated m/z | Expected Observation |

|---|---|---|---|

| [M]⁺ | C₆H₈O₃ | 128.0473 | Molecular Ion |

| [M - OCH₃]⁺ | C₅H₅O₂ | 97.0289 | Loss of methoxy (B1213986) radical |

| [M - COOCH₃]⁺ | C₅H₇O | 83.0497 | Loss of methoxycarbonyl radical |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and any isomers.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) would likely provide good separation on a silica (B1680970) gel plate. The Rf value can be optimized by adjusting the solvent ratio. Studies on the separation of furan (B31954) derivatives have demonstrated the utility of silica gel TLC with various solvent systems. chemicalpapers.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical purity determination and preparative purification. A normal-phase HPLC setup with a silica-based column could be employed, or more commonly, a reversed-phase column (e.g., C18) with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time would be a key parameter for identifying and quantifying the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound is expected to be sufficiently volatile for GC analysis. The gas chromatogram would provide a retention time for the compound, and the coupled mass spectrometer would simultaneously record its mass spectrum, allowing for positive identification. The separation of stereoisomers of furan derivatives has been successfully achieved using capillary GC-MS with chiral stationary phases, indicating that this technique could also be used to resolve enantiomers of substituted dihydrofurans if applicable. nih.gov

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.comnih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the dihydrofuran ring. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. While no crystal structure for this compound has been reported, the crystal structure of a related compound, (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate, has been determined, demonstrating the feasibility of obtaining such data for furan-containing molecules. researchgate.net In this example, the analysis revealed the planarity of the furan ring and the dihedral angle between the furan and pyrimidine (B1678525) rings. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the region of 1700-1750 cm⁻¹. The C=C stretching of the double bond in the dihydrofuran ring would likely appear around 1650 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the ring would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The IR spectrum of the closely related methyl 2-furoate shows a strong carbonyl peak and other characteristic bands for the furan ring. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. Non-polar bonds, such as the C=C bond, often give rise to strong Raman signals. The Raman spectrum of 2,5-dihydrofuran (B41785) shows a prominent C=C stretching band. google.com Therefore, the C=C bond in this compound would be expected to be readily observable in its Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (sp²) | 3000 - 3100 | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1700 - 1750 | 1700 - 1750 | Strong (IR), Weak (Raman) |

| C=C stretch | 1640 - 1680 | 1640 - 1680 | Medium (IR), Strong (Raman) |

| C-O stretch (ester) | 1000 - 1300 | 1000 - 1300 | Strong (IR) |

| C-O stretch (ether) | 1050 - 1150 | 1050 - 1150 | Strong (IR) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 4,5-dihydrofuran-2-carboxylate?

- Answer : The compound is typically synthesized via organocatalyzed annulation reactions. For example, enantioselective approaches using chiral thiourea catalysts (e.g., isobutyl derivatives) under mild conditions (e.g., EtOAc/PE solvent systems) yield dihydrofuran carboxylates with high diastereomeric ratios (>20:1) . Reaction optimization includes adjusting solvent polarity and catalyst loading to improve yields (e.g., 26% yield reported for a related derivative) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Answer : Key techniques include:

- HRMS (ESI+) : To confirm molecular weight (e.g., [M + NH4]<sup>+</sup> matches calculated values within 0.1 ppm error) .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., δ = 160.0 ppm for carbonyl groups in CDCl3) .

- Chiral HPLC : For enantiopurity assessment (e.g., Chiralpak AD-H column with heptane/EtOH eluent) .

Q. How should researchers handle the instability of dihydrofuran derivatives during storage?

- Answer : Store under inert atmospheres (N2 or Ar) at low temperatures (–20°C). Use stabilizers like BHT (butylated hydroxytoluene) if compatible. Periodic NMR analysis is recommended to monitor degradation .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the catalytic synthesis of this compound derivatives?

- Answer : Strategies include:

- Catalyst design : Chiral amines or thioureas enhance stereochemical control (e.g., 91% ee achieved using a thiourea catalyst) .

- Solvent tuning : Polar aprotic solvents (e.g., THF) improve reaction kinetics and selectivity .

- Temperature modulation : Lower temperatures (0–25°C) reduce racemization risks .

Q. How to resolve discrepancies in spectral data during structural elucidation of dihydrofuran derivatives?

- Answer :

- Cross-validation : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .

- Impurity profiling : HRMS identifies byproducts (e.g., degradation fragments from in-source MS decay) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What biodereplication strategies are effective for identifying novel dihydrofuran carboxylates in natural products?

- Answer : HRMS-guided isolation coupled with dereplication databases (e.g., AntiBase) identifies known scaffolds. For novel compounds (e.g., ethyl 5-cinnamoyl-4,5-dihydroxy derivatives), tandem MS/MS and <sup>13</sup>C NMR dereplication are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.